α-Glucosidase Inhibition: Ankaflavin Outperforms Monascin and Acarbose
Ankaflavin demonstrates 2.4-fold greater α-glucosidase inhibitory potency compared to its direct structural analog monascin, and 2.7-fold greater potency than the clinical reference drug acarbose. This quantitative differentiation establishes ankaflavin as the more potent α-glucosidase inhibitor within the Monascus yellow pigment class [1].
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | 126.5 ± 2.5 μM |
| Comparator Or Baseline | Monascin: 302.6 ± 2.5 μM; Acarbose: 341.3 ± 13.6 μM |
| Quantified Difference | 2.39× lower IC50 vs. monascin; 2.70× lower IC50 vs. acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; data reported as mean ± SD |
Why This Matters
Selection of ankaflavin over monascin for diabetes-related research applications yields substantially higher enzymatic inhibition per unit mass, reducing required dosage and material costs in experimental protocols.
- [1] Wu, S.; Dong, C.; Zhang, M.; Cheng, Y.; Cao, X.; Yang, B.; Li, C.; Peng, X. Revealing the Hypoglycemic Effect of Red Yeast Rice: Perspectives from the Inhibition of α-Glucosidase and the Anti-Glycation Capability by Ankaflavin and Monascin. Foods 2024, 13(10), 1573. View Source
